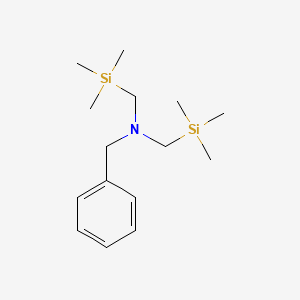

Benzyl-bis-trimethylsilanylmethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to benzyl-bis-trimethylsilanylmethylamine often involves reactions where trimethylsilyl groups are introduced to organic frameworks. For instance, photolytic reactions of bis(trimethylsilyl)mercury with aromatic compounds such as benzene or toluene can result in homolytic aromatic substitution, producing phenyltrimethylsilane among other products (Bennett et al., 1971). Another approach includes the cobalt-catalyzed Diels-Alder cycloaddition or iridium-mediated C-H activation for synthesizing functionalized bis(trimethylsilyl)benzenes, demonstrating the versatility of methods to introduce trimethylsilyl groups into aromatic systems (Reus et al., 2012).

Molecular Structure Analysis

Investigations into the molecular structure and conformation of similar bis(trimethylsilyl) compounds reveal insights into their geometric arrangement. A study on p-bis(trimethylsilyl)benzene through gas-phase electron diffraction and theoretical calculations identified syn- and anti-coplanar conformations, indicating a degree of flexibility in the molecular structure influenced by the trimethylsilyl groups (Campanelli et al., 1999).

Chemical Reactions and Properties

The chemical reactivity of bis(trimethylsilyl) compounds includes their participation in various organic transformations. For example, hydroalumination and hydrogallation reactions of bis(trimethylsilylethynyl)benzene showcased the formation of complex structures and highlighted the reactivity of trimethylsilyl-substituted aromatic systems toward organometallic reagents (Uhl et al., 2010).

Applications De Recherche Scientifique

Improved Synthesis Methods

Benzyl-bis-trimethylsilanylmethylamine derivatives serve as key starting materials for the synthesis of efficient precursors and luminescent π-conjugated materials. Enhanced protocols have been developed for synthesizing such compounds, offering milder reaction conditions and avoiding carcinogenic solvents (Lorbach, Reus, Bolte, Lerner, & Wagner, 2010).

Functionalized Derivatives for Catalysis and Luminescence

Research has focused on generating functionalized derivatives of benzyl-bis-trimethylsilanylmethylamine for applications in catalysis and as luminophores. These derivatives have been synthesized through Diels-Alder or C-H activation reactions, highlighting their versatility in chemical synthesis (Reus, Liu, Bolte, Lerner, & Wagner, 2012).

Catalytic Applications

Ruthenium complexes containing benzyl-bis-trimethylsilanylmethylamine derivatives have been synthesized and shown to be effective in the hydrogenation of benzonitrile, producing benzylamine and benzylidenebenzylamine. This demonstrates the compound's role in facilitating chemical transformations (Takemoto, Kawamura, Yamada, Okada, Ono, Yoshikawa, Mizobe, & Hidai, 2002).

Structural and Spectroscopic Studies

Structural and spectroscopic studies have been conducted on benzyl(phenylsilyl)amines and bis-(p-tolylsilyl)amine, revealing insights into the geometry at the nitrogen atom and the sensitivity of N-15 chemical shifts to variations in geometry. These studies provide valuable information on the electronic structure and reactivity of these compounds (Mitzel, Riede, Schier, Paul, & Schmidbaur, 1993).

Novel Surfactants and Corrosion Inhibitors

Benzyl-bis-trimethylsilanylmethylamine derivatives have also been investigated as novel cationic gemini surfactants, showing excellent inhibition efficiency for carbon steel corrosion in acidic solutions. This application demonstrates the compound's potential in industrial corrosion protection (Hegazy, Abdallah, & Ahmed, 2010).

Propriétés

IUPAC Name |

1-phenyl-N,N-bis(trimethylsilylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NSi2/c1-17(2,3)13-16(14-18(4,5)6)12-15-10-8-7-9-11-15/h7-11H,12-14H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSRTBHGLKFZDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CN(CC1=CC=CC=C1)C[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932461 |

Source

|

| Record name | 1-Phenyl-N,N-bis[(trimethylsilyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-1-(trimethylsilyl)-N-((trimethylsilyl)methyl)methanamine | |

CAS RN |

144964-17-0 |

Source

|

| Record name | 1-Phenyl-N,N-bis[(trimethylsilyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.